3,4-Difluoro-5-nitrobenzonitrile
Overview
Description
3,4-Difluoro-5-nitrobenzonitrile: is a chemical compound with the molecular formula C7H2F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile core. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fluorination of 3,4-Dichlorobenzonitrile: One common method involves the fluorination of 3,4-dichlorobenzonitrile using potassium fluoride as the fluorinating agent.
Industrial Production: The industrial preparation process involves the reaction of 3,4-dichlorobenzonitrile with anhydrous potassium fluoride in a suitable solvent.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,4-Difluoro-5-nitrobenzonitrile can undergo nucleophilic substitution reactions where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Major Products:
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 3,4-Difluoro-5-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It serves as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry:
Mechanism of Action
Comparison with Similar Compounds
3,5-Difluoro-4-nitrobenzonitrile: This compound has a similar structure but differs in the position of the fluorine atoms.
3,4-Difluoronitrobenzene: Another related compound with similar applications but lacks the nitrile group.
Uniqueness:
Biological Activity
3,4-Difluoro-5-nitrobenzonitrile (CAS Number: 1119454-07-7) is an aromatic compound characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, influenced by the electron-withdrawing effects of the nitro and fluorine substituents, suggest possible interactions with various biological targets.
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 184.10 g/mol. The presence of the nitrile group enhances its reactivity and potential applications in pharmaceuticals.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Nitroaromatic compounds are well-known for their ability to inhibit bacterial growth through various mechanisms, including interference with nucleic acid synthesis and cell wall integrity.
Anticancer Potential
Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in human vascular smooth muscle cells (HASMC). This suggests a potential role in therapeutic applications related to cardiovascular diseases and possibly cancer treatment. The structural features of this compound may allow it to interact effectively with biological targets involved in cell growth and survival pathways.
Inhibition Studies
In one study, derivatives containing the nitro group were evaluated for their inhibitory effects on cancer cell lines. The results indicated that compounds with similar structures showed IC values ranging from 2.7 µM to 6.1 µM against various cancer types, demonstrating the potential efficacy of such compounds in anticancer therapies .
NO Release Profiles
Another investigation explored the nitric oxide (NO) release profiles from N-nitrosated derivatives synthesized from this compound. The study found that these compounds exhibited a slow and sustained release of NO, which is critical for various physiological processes including vasodilation and cellular signaling .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
Compound Name | CAS Number | Antibacterial Activity | Anticancer Activity (IC) |
---|---|---|---|
This compound | 1119454-07-7 | Yes | 2.7 - 6.1 µM |
2,4-Difluoro-5-nitrobenzonitrile | 67152-20-9 | Yes | Not specified |
1,3-Difluoro-5-methyl-2-nitrobenzene | 932373-92-7 | Yes | Not specified |
3,5-Difluoro-4-nitrobenzonitrile | 1123172-88-2 | Yes | Not specified |
Properties
IUPAC Name |
3,4-difluoro-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(7(5)9)11(12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDZJXUOUOWZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661248 | |
Record name | 3,4-Difluoro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119454-07-7 | |
Record name | 3,4-Difluoro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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